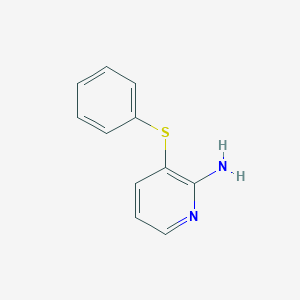

2-Amino-3-phenylthio pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2S |

|---|---|

Molecular Weight |

202.28 g/mol |

IUPAC Name |

3-phenylsulfanylpyridin-2-amine |

InChI |

InChI=1S/C11H10N2S/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8H,(H2,12,13) |

InChI Key |

URBIZDKERKNRAY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(N=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Phenylthio Pyridine and Its Analogues

Multicomponent Reaction Approaches

Multicomponent reactions are convergent chemical processes where three or more reactants are combined in a single pot to form a final product that incorporates substantial portions of all the initial components. mdpi.com This approach has been successfully applied to the synthesis of 2-amino-3-phenylthio pyridine (B92270) and its analogues, offering efficient and environmentally friendly alternatives to traditional multi-step methods.

A prominent strategy for synthesizing the 2-aminopyridine (B139424) core involves the one-pot, three-component cyclocondensation of an aldehyde, an active methylene (B1212753) nitrile (such as malononitrile), and a sulfur nucleophile like thiophenol. nih.gov

The reaction between various aldehydes, malononitrile, and thiophenols provides a direct route to 6-(alkylthio)-2-amino-pyridine-3,5-dicarbonitriles, which are close analogues of 2-Amino-3-phenylthio pyridine. nih.gov This protocol is valued for its ability to tolerate a wide range of functional groups on the aldehyde and thiol substrates. nih.govfao.org The reaction typically proceeds by mixing the three components in the presence of a catalyst, often under solvent-free conditions, to yield the desired substituted pyridine. nih.gov

Below is a table summarizing the synthesis of various 2-amino-6-(arylthio)pyridine-3,5-dicarbonitrile derivatives using this three-component approach, catalyzed by a Zn(II) metal-organic framework (MOF).

| Entry | Aldehyde | Thiol | Product | Yield (%) |

| 1 | Benzaldehyde | Thiophenol | 2-amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile | 95 |

| 2 | 4-Methylbenzaldehyde | Thiophenol | 2-amino-4-(p-tolyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 94 |

| 3 | 4-Methoxybenzaldehyde | Thiophenol | 2-amino-4-(4-methoxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 92 |

| 4 | 4-Chlorobenzaldehyde | Thiophenol | 2-amino-4-(4-chlorophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 96 |

| 5 | 4-Nitrobenzaldehyde | Thiophenol | 2-amino-4-(4-nitrophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile | 90 |

| 6 | Benzaldehyde | 4-Methylthiophenol | 2-amino-4-phenyl-6-(p-tolylthio)pyridine-3,5-dicarbonitrile | 92 |

| 7 | Benzaldehyde | 4-Chlorothiophenol | 2-amino-4-phenyl-6-((4-chlorophenyl)thio)pyridine-3,5-dicarbonitrile | 94 |

Data derived from studies on MOF-catalyzed multicomponent reactions. nih.gov

The success of the three-component cyclocondensation heavily relies on the choice of catalyst, which can range from simple organic bases to heterogeneous systems. Basic catalysts are essential for promoting the initial condensation steps. nih.gov

Organic Bases: Simple organic bases like piperidine, triethylamine, and morpholine (B109124) are commonly used to facilitate these reactions. nih.govmdpi.com They function by deprotonating the active methylene compound (malononitrile), initiating the Knoevenagel condensation with the aldehyde. nih.gov

Inorganic Bases: Solid bases such as Magnesium Oxide (MgO) and Sodium Aluminate (NaAlO₂) have been employed as eco-friendly and reusable catalysts for similar syntheses. nih.gov

Metal-Organic Frameworks (MOFs): Recently, Zn(II) and Cd(II) based MOFs have been demonstrated as highly efficient, robust, and recyclable heterogeneous catalysts for the synthesis of 2-amino-6-(arylthio)pyridine-3,5-dicarbonitriles. nih.govfao.org These catalysts offer the advantage of easy separation from the reaction mixture and can be reused multiple times without a significant loss of activity. nih.gov

Ammonia (B1221849)/Ammonium (B1175870) Salts: While not always used in the three-component synthesis of thio-pyridines, ammonium acetate (B1210297) is a crucial component in related four-component reactions, where it serves as the source of the pyridine ring's nitrogen atom. mdpi.commdpi.com

| Catalyst Type | Examples | Role/Advantage |

| Organic Bases | Piperidine, Triethylamine | Homogeneous catalysis, promotes Knoevenagel condensation. |

| Inorganic Bases | MgO, NaAlO₂ | Heterogeneous, environmentally friendly, reusable. nih.gov |

| MOFs | Zn(II)-MOF, Cd(II)-MOF | Heterogeneous, high efficiency, robust, recyclable. nih.govfao.org |

| Ammonia Source | Ammonium Acetate | Provides the ring nitrogen in related four-component syntheses. mdpi.com |

The proposed mechanism for the formation of substituted 2-aminopyridines from three components generally proceeds through a cascade of reactions. nih.gov

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile. The base removes a proton from the acidic methylene group of malononitrile, creating a carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidenemalononitrile intermediate. nih.gov

Michael Addition: The thiophenol then acts as a nucleophile in a Michael 1,4-addition to the electron-deficient double bond of the arylidenemalononitrile intermediate. This step introduces the phenylthio group to the growing molecule. nih.gov

Cyclization and Tautomerization: The adduct formed from the Michael addition undergoes an intramolecular cyclization. A nitrile group is attacked by the amino group that is yet to be formed. Tautomerization and subsequent aromatization, often through oxidation or elimination, lead to the formation of the stable pyridine ring. mdpi.com

While the three-component reaction is a direct route, closely related multicomponent reactions, often described as four-component or pseudo-four-component reactions, are widely used to create the 2-amino-3-cyanopyridine (B104079) scaffold. These reactions typically involve an aldehyde, malononitrile, an active methylene ketone (instead of a thiol), and an ammonia source like ammonium acetate. mdpi.comscispace.com

In the context of a pseudo-four-component reaction leading to analogues, the fourth component is often an in-situ source of ammonia. For the direct synthesis of 2-amino-3-cyanopyridines (without the C-6 thioether), a common four-component reaction involves an aldehyde, malononitrile, a ketone, and ammonium acetate. mdpi.comscispace.comresearchgate.net The mechanism follows a similar pathway involving initial Knoevenagel condensation, followed by the formation of an enamine from the ketone and ammonium acetate. A subsequent Michael addition between the Knoevenagel product and the enamine, followed by cyclization and aromatization, yields the final 2-aminopyridine derivative. mdpi.comresearchgate.net This highlights the modularity of multicomponent reactions in accessing a wide array of substituted pyridines.

Pseudo-Four-Component Cyclocondensation Protocols

Targeted Synthetic Transformations

The targeted synthesis of this compound and its analogues relies on a series of specific and often sequential chemical reactions. These transformations are designed to either modify a pre-existing aminopyridine scaffold or to construct a more complex heterocyclic system from a pyridine intermediate. The following sections detail key strategies in the synthesis of these compounds.

The amino group of 2-aminopyridine serves as a versatile handle for a wide array of derivatization reactions, allowing for the introduction of various functional groups and the extension of the molecular framework. Common derivatization strategies include acylation and sulfonylation reactions, which modify the nucleophilic character and steric environment of the amino group.

One prominent derivatization method is the reaction of 2-aminopyridine with sulfonyl chlorides. For instance, the condensation of 2-aminopyridine with benzenesulfonyl chloride in the presence of a base such as pyridine results in the formation of N-(pyridin-2-yl)benzenesulfonamide. This reaction is a classic example of the Hinsberg test for primary amines, where the primary amino group of 2-aminopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The resulting sulfonamide is a stable derivative of the parent aminopyridine.

The reaction conditions for such derivatizations can be varied to optimize the yield and purity of the product. For example, the reaction between 2-aminopyridine and benzenesulfonyl chloride has been reported to proceed in good yield (63%) using pyridine as a base. organic-chemistry.org Microwave irradiation has also been employed as an alternative energy source for this transformation, although in some cases, it may lead to lower yields (29%). organic-chemistry.org The choice of solvent and base is crucial in these reactions, with combinations like pyridine in acetone (B3395972) being effective for the synthesis of N-heteroaryl substituted benzene (B151609) sulfonamides. researchgate.net

Another common derivatization involves the acylation of the amino group. For example, the reaction of 2-aminopyridine with benzoyl chloride can lead to the formation of N-(pyridin-2-yl)benzamide. The reactivity of the aminopyridine in such reactions can be influenced by the solvent and the presence of substituents on the pyridine ring. Studies on the benzoylation of methyl-substituted 2-aminopyridines have shown that the reaction can proceed either at the exocyclic amino group or at the ring nitrogen, depending on the reaction conditions. google.com

These derivatization strategies are fundamental in the synthesis of a wide range of aminopyridine analogues, providing a means to modulate their physicochemical properties and biological activities.

Table 1: Examples of Derivatization Reactions of 2-Aminopyridine

| Starting Material | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| 2-Aminopyridine | Benzenesulfonyl chloride | N-(pyridin-2-yl)benzenesulfonamide | Pyridine | 63 | organic-chemistry.org |

| 2-Aminopyridine | Benzoyl chloride | N-(pyridin-2-yl)benzamide | Acetone | - | google.com |

| Substituted 2-aminopyridines | Benzene sulfonyl chloride | N-heteroaryl substituted benzene sulfonamides | Dry pyridine and acetone | Good to excellent | researchgate.net |

The pyridine ring of 2-aminopyridine and its derivatives serves as a foundational building block for the synthesis of a variety of fused heterocyclic systems. These reactions typically involve the annulation of a new ring onto the pyridine core, leading to the formation of bicyclic or polycyclic structures with diverse chemical and biological properties. Two important classes of fused heterocycles synthesized from pyridine intermediates are thienopyridines and pyrido[1,2-a]benzimidazoles.

Thienopyridines:

The synthesis of thienopyridines often involves the construction of a thiophene (B33073) ring fused to the pyridine core. One common strategy is to start with a substituted pyridine that contains functional groups amenable to cyclization. For example, 3-cyanopyridin-2-thiol and its alkyl derivatives can react with halogenated compounds bearing an electron-withdrawing group in the alpha-position to yield 3-aminothieno[2,3-b]pyridine derivatives in high yields. umich.edu This approach leverages the nucleophilicity of the sulfur atom and the reactivity of the nitrile group to facilitate the ring-closing reaction.

Another approach involves the treatment of 3-aminothienopyridine derivatives with various reagents to build additional fused rings. For instance, reaction with aryl isothiocyanates, maleic anhydride, or cyclopentanone (B42830) can lead to the formation of substituted thienopyridine compounds. nih.gov Furthermore, 3-cyclopentylideneamino derivatives of thienopyridines can be treated with phosphorous oxychloride to yield cyclopentapyrido-thienopyridine-9-amines. nih.gov

Pyrido[1,2-a]benzimidazoles:

Another strategy for the synthesis of pyrido[1,2-a]benzimidazoles involves the reductive intramolecular cyclization of N-(nitrophenyl)pyridinium chlorides. For example, N-[2-nitro-4-(trifluoromethyl)phenyl]pyridinium chloride can be reduced with tin(II) chloride to yield 7-trifluoromethylpyrido[1,2-a]benzimidazole. galchimia.com This method provides a high-yielding route to substituted pyrido[1,2-a]benzimidazoles.

These synthetic routes to fused heterocyclic systems from pyridine intermediates are of significant interest due to the prevalence of these structural motifs in biologically active molecules. google.com

Table 2: Synthesis of Fused Heterocyclic Systems from Pyridine Intermediates

| Starting Material(s) | Reagent(s)/Conditions | Fused Heterocycle | Product Example | Reference |

| 3-Cyanopyridin-2-thiol derivatives | α-Halo compounds with electron-withdrawing groups | Thieno[2,3-b]pyridine | 3-Aminothieno[2,3-b]pyridine derivatives | umich.edu |

| 2-Aminopyridines, Cyclohexanones | I2, solvent, heat | Pyrido[1,2-a]benzimidazole | Substituted pyrido[1,2-a]benzimidazoles | researchgate.net |

| N-(2-nitro-4-R-phenyl)pyridinium chloride | SnCl2, HCl, i-PrOH | Pyrido[1,2-a]benzimidazole | 7-Trifluoromethylpyrido[1,2-a]benzimidazole | galchimia.com |

The introduction of a phenylthio group onto a pyridine ring is a key transformation in the synthesis of this compound and its analogues. This can be achieved through several synthetic strategies, primarily involving the reaction of a suitable pyridine precursor with a sulfur-containing reagent.

A common and direct approach is the nucleophilic aromatic substitution (SNAr) reaction of a halogenated pyridine with a thiophenolate salt. For the synthesis of this compound, a plausible route involves the reaction of 3-halo-2-aminopyridine (e.g., 3-bromo-2-aminopyridine) with sodium thiophenolate. In this reaction, the thiophenolate anion acts as a nucleophile, displacing the halide from the 3-position of the pyridine ring. The electron-donating amino group at the 2-position can facilitate this substitution.

Another strategy involves the use of diphenyl disulfide as a source of the phenylthio group. Diphenyl disulfide can react with strong bases to generate the thiophenolate anion in situ, which can then participate in nucleophilic substitution reactions. nih.gov Alternatively, diphenyl disulfide can be used in radical reactions, where photolysis or a radical initiator can generate the phenylthiyl radical (PhS•), which can then add to an activated pyridine ring.

Multi-component reactions also provide an efficient route to pyridines bearing a phenylthio group. For instance, the synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles has been achieved through a multi-component reaction of aldehydes, malononitrile, and thiophenols in the presence of a catalyst. While this example leads to a more substituted pyridine, it demonstrates the feasibility of incorporating a thiophenol component in a one-pot synthesis of a pyridine ring.

Furthermore, the reaction of 2-aminopyridine with phenylsulfenyl chloride (PhSCl) could potentially lead to the introduction of a phenylthio group at the 3-position through an electrophilic aromatic substitution-type mechanism, although the regioselectivity of such a reaction would need to be carefully controlled.

These strategies highlight the versatility of synthetic approaches available for the introduction of a phenylthio moiety onto a pyridine ring, providing access to a range of sulfur-containing heterocyclic compounds.

Table 3: Strategies for Introducing Phenylthio Moieties

| Pyridine Precursor | Sulfur Reagent | Reaction Type | Product Type | Reference |

| 3-Halo-2-aminopyridine | Sodium thiophenolate | Nucleophilic Aromatic Substitution (SNAr) | 2-Amino-3-phenylthiopyridine | Inferred |

| Aldehyde, Malononitrile | Thiophenol | Multi-component Reaction | 2-Amino-6-(phenylthio)pyridine-3,5-dicarbonitriles | |

| Activated Pyridine | Diphenyl disulfide | Nucleophilic or Radical Substitution | Phenylthio-substituted pyridines | nih.gov |

To provide a thorough and scientifically accurate article that strictly adheres to the requested outline, including detailed data tables and research findings for Fourier Transform Infrared (FTIR) Spectroscopy, Fourier Transform Raman (FT-Raman) Spectroscopy, detailed vibrational assignments, Proton Nuclear Magnetic Resonance (¹H NMR) Analysis, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis, specific studies on "this compound" are necessary.

Without access to such dedicated research, generating the required in-depth content and data tables for each specified subsection is not possible at this time. The available data on analogous compounds can offer general insights but would not meet the strict requirement of focusing solely on the chemical compound .

Quantum Chemical Investigations and Theoretical Studies of the 2 Amino 3 Phenylthio Pyridine System

Density Functional Theory (DFT) Computations

Density Functional Theory (DFT) has emerged as a important method in computational quantum chemistry for the study of the electronic structure of many-body systems. Its application to 2-Amino-3-phenylthio pyridine (B92270) allows for a detailed analysis of its molecular properties. DFT calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to provide a balance between accuracy and computational cost.

The first step in the computational analysis of 2-Amino-3-phenylthio pyridine involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. The optimization is achieved by calculating the forces on each atom and adjusting their positions until these forces are negligible.

Upon successful geometry optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles are obtained. These theoretical values can then be compared with experimental data, if available from techniques like X-ray crystallography, to validate the computational method and basis set used. For many pyridine derivatives, DFT calculations have been shown to provide optimized geometrical parameters that are in good agreement with experimental findings.

Table 1: Selected Optimized Structural Parameters for this compound (Illustrative) (Note: Specific computational data for this compound is not available in the reviewed literature. This table illustrates the typical parameters that would be obtained from a DFT geometry optimization.)

| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-31G(d,p)) |

| Bond Length | C-N (pyridine) | Data not available |

| C-S | Data not available | |

| S-C (phenyl) | Data not available | |

| C-NH2 | Data not available | |

| Bond Angle | C-S-C | Data not available |

| N-C-S (pyridine) | Data not available | |

| Dihedral Angle | C-N-C-S | Data not available |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. DFT calculations are widely used to determine the energies of the HOMO and LUMO and thus the energy gap.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative) (Note: Specific computational data for this compound is not available in the reviewed literature. This table illustrates the typical data obtained from an FMO analysis.)

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Intramolecular charge transfer (ICT) is a phenomenon where electron density is redistributed within a molecule upon electronic excitation or due to the presence of electron-donating and electron-withdrawing groups. In this compound, the amino group (-NH2) can act as an electron donor, while the pyridine ring and the phenylthio group can act as electron acceptors, potentially leading to ICT.

Theoretical studies, often supported by experimental techniques, can elucidate the nature and extent of charge transfer within the molecule. Computational methods can map the electron density distribution in the ground and excited states to identify the regions of charge depletion and accumulation, thereby characterizing the ICT process.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the regions that are rich in electrons (electronegative) and regions that are poor in electrons (electropositive).

In an MEP map, regions of negative potential, typically colored in shades of red, indicate areas that are susceptible to electrophilic attack, while regions of positive potential, shown in shades of blue, are prone to nucleophilic attack. Green regions represent neutral electrostatic potential. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the amino group, indicating their potential as sites for electrophilic interaction.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Illustrative) (Note: Specific computational data for this compound is not available in the reviewed literature. This table illustrates the typical data obtained from an NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Non-Linear Optical (NLO) Properties Assessment

The quest for new materials with significant non-linear optical (NLO) properties is driven by their potential applications in photonics and optoelectronics, including optical signal processing and optical limiting. ias.ac.in Theoretical investigations, particularly using Density Functional Theory (DFT), have proven to be invaluable in predicting and understanding the NLO behavior of organic molecules. ias.ac.inresearchgate.net For pyridine derivatives, the presence of donor-acceptor groups and a π-conjugated system is known to enhance NLO response. ias.ac.in

In the case of this compound, the amino group (-NH2) acts as an electron-donating group, while the pyridine ring itself can act as an electron-accepting moiety. The phenylthio group (-SPh) can also modulate the electronic properties of the system. This donor-π-acceptor (D-π-A) type arrangement is a key feature for potential NLO activity. ias.ac.in

Computational studies on similar pyridine derivatives, such as 2-aminopyridinium p-toluenesulphonate, have demonstrated that DFT calculations can effectively predict NLO properties like polarizability and hyperpolarizability. ias.ac.inresearchgate.net The first hyperpolarizability (β) is a critical parameter for second-order NLO materials, while the second hyperpolarizability (γ) is important for third-order NLO applications. ias.ac.in

A theoretical assessment of this compound would involve geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net Subsequent calculations would determine the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ). ias.ac.inresearchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would provide insights into the intramolecular charge transfer characteristics, which are crucial for NLO activity. ymerdigital.comnih.gov

Table 1: Calculated Non-Linear Optical Properties of a Representative Pyridine Derivative (3-amino-4-(Boc-amino)pyridine) using DFT researchgate.net

| Property | B3LYP/6-31+G(d,p) | CAM-B3LYP/6-31+G(d,p) | B3PW91/6-31+G(d,p) |

| Dipole Moment (μ) | 2.54 D | 2.71 D | 2.58 D |

| First Hyperpolarizability (β) | 1.28 x 10⁻³⁰ esu | 1.15 x 10⁻³⁰ esu | 1.28 x 10⁻³⁰ esu |

This table presents data for a related compound to illustrate the types of values obtained from such calculations. Specific values for this compound would require dedicated computational analysis.

Advanced Computational Techniques

To gain a deeper understanding of the molecular structure, intermolecular interactions, and reactivity of this compound, a suite of advanced computational techniques can be employed.

Atom in Molecule Theory (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. uni-rostock.dewikipedia.org This allows for the characterization of chemical bonds and non-covalent interactions based on the topological properties of the electron density at bond critical points (BCPs). uni-rostock.dewiley-vch.de For this compound, an AIM analysis would reveal the nature of the C-S, C-N, and other intramolecular bonds, as well as potential weak interactions that influence its conformation and crystal packing. amercrystalassn.org

Fukui Function: The Fukui function is a key concept in conceptual DFT that helps in identifying the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.orgjoaquinbarroso.com For this compound, calculating the condensed Fukui functions for each atom would predict the likely sites for chemical reactions, guiding synthetic modifications and understanding its biochemical interactions. wikipedia.orgscm.com

Hirshfeld Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.gov By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of contacts, such as hydrogen bonds and π-π stacking. nih.gov For a crystalline sample of a substituted 2-aminopyridine (B139424), Hirshfeld analysis revealed that H···H, N···H/H···N, and C···H/H···C interactions were the most significant contributors to the crystal packing. nih.gov A similar analysis for this compound would provide valuable information about its solid-state structure and polymorphism.

Table 2: Representative Hirshfeld Surface Contact Percentages for a Substituted 2-Aminopyridine Derivative nih.gov

| Interaction Type | Contribution (%) |

| H···H | 46.1 |

| N···H/H···N | 20.4 |

| C···H/H···C | 17.4 |

| C···C | 6.9 |

| N···C/C···N | 3.8 |

| N···N | 2.7 |

| S···C/C···S | 1.5 |

| S···H/H···S | 0.6 |

| S···S | 0.6 |

This table showcases the kind of data obtained from a Hirshfeld analysis of a related compound, highlighting the detailed insights into intermolecular interactions.

Mechanistic Studies of Chemical Reactions Involving Pyridine Derivatives

The reactivity of pyridine and its derivatives is a rich area of study, with computational methods providing deep insights into reaction mechanisms.

Computational Elucidation of Reaction Pathways

Computational chemistry allows for the detailed exploration of potential reaction pathways for chemical transformations involving pyridine derivatives. For instance, the synthesis of 2-aminopyridines can proceed through multicomponent reactions, and the proposed mechanisms can be computationally verified. nih.gov A study on the formation of 2-aminopyridine derivatives proposed a mechanism involving a Knoevenagel condensation followed by cyclization and aromatization. nih.gov

For reactions involving this compound, such as electrophilic or nucleophilic substitution, DFT calculations can be used to map out the potential energy surface, identifying intermediates and transition states. This would help in understanding the regioselectivity and stereoselectivity of such reactions.

Analysis of Transition States and Activation Barriers

A critical aspect of mechanistic studies is the identification and characterization of transition states and the calculation of activation barriers. The energy of the transition state determines the rate of a reaction, and its geometry provides a snapshot of the bond-breaking and bond-forming processes. For pyridine derivatives, computational studies have been used to investigate reaction barriers in various transformations.

By locating the transition state structures for proposed reaction steps involving this compound and calculating the corresponding activation energies, one can predict the feasibility of a reaction under different conditions. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Thermodynamic Property Calculations

Theoretical calculations can provide accurate predictions of the thermodynamic properties of molecules, which are essential for understanding their stability and behavior in chemical processes. researchgate.net DFT methods are widely used to calculate properties such as enthalpy of formation, entropy, and Gibbs free energy. researchgate.net

For this compound, computational studies can be performed to determine its key thermodynamic parameters. These calculations typically involve geometry optimization followed by frequency calculations at the same level of theory. The results from the frequency calculations are then used to compute the thermal energy, heat capacity, and entropy.

Table 3: Theoretically Calculated Thermodynamic Properties of Pyridine at 298.15 K

| Property | Value |

| Zero-point vibrational energy | 53.94 kcal/mol |

| Thermal energy (E_total) | 55.45 kcal/mol |

| Heat Capacity (Cv) | 16.53 cal/mol·K |

| Entropy (S) | 67.58 cal/mol·K |

This table provides an example of calculated thermodynamic properties for the parent pyridine molecule. Similar calculations for this compound would provide crucial data on its stability.

These calculated thermodynamic properties are fundamental for predicting equilibrium constants of reactions involving this compound and for understanding its behavior in different environments.

Coordination Chemistry and Ligand Applications of 2 Amino 3 Phenylthio Pyridine Derivatives

Ligand Properties of Substituted Amino Pyridines

The coordination behavior of a ligand is fundamentally determined by the availability and nature of its donor atoms and its structural flexibility. In 2-Amino-3-phenylthio pyridine (B92270) derivatives, the presence of nitrogen and sulfur atoms in proximity on a pyridine scaffold provides a platform for diverse and interesting coordination chemistry.

The 2-Amino-3-phenylthio pyridine structure inherently possesses several potential coordination sites that can interact with metal ions. The primary donor atoms are:

Pyridine Ring Nitrogen (N_py_): This is often the most efficient and common coordination site in pyridine-based ligands. The endocyclic nitrogen atom acts as a strong nucleophilic center for coordination with metal ions. mdpi.com

Exocyclic Amino Nitrogen (N_amino_): The amino group at the 2-position provides a second nitrogen donor site. Its involvement in coordination can lead to the formation of stable chelate rings. Studies on related compounds, such as 2-amino-3-hydroxypyridine, show that the amino nitrogen atom readily binds to metal ions. researchgate.net

Thioether Sulfur (S): The sulfur atom of the phenylthio group at the 3-position is a potential "soft" donor site. Thiazole and thiophene (B33073) derivatives, which also contain sulfur, are known to have potential ligating sites and exhibit multi-coordination modes. mdpi.com

The interplay between these sites allows for a variety of binding behaviors, influenced by the specific metal ion, the reaction conditions, and the electronic and steric effects of other substituents on the pyridine ring.

The presence of multiple donor sites allows this compound derivatives to exhibit variable denticity and adopt several binding modes.

Monodentate Coordination: The ligand can act as a monodentate donor, typically through the most basic pyridine ring nitrogen. This is a common coordination mode for simple pyridine derivatives.

Bidentate Chelation: The ligand can form a stable five-membered chelate ring by coordinating to a metal center through two adjacent donor atoms. Two primary chelation modes are possible:

N,N-Chelation: Coordination occurs through the pyridine ring nitrogen and the exocyclic amino nitrogen. This is a well-established binding mode for 2-aminopyridine (B139424) ligands.

N,S-Chelation: A chelate ring could also be formed involving the amino nitrogen and the thioether sulfur. The feasibility of this mode depends on the geometric constraints and the affinity of the metal ion for sulfur donors.

Bridging Coordination: These ligands can also act as bridging units, linking two or more metal centers to form polynuclear complexes or coordination polymers. For instance, the related ligand 2-amino-3-methylpyridine (B33374) has been shown to bridge two silver(I) ions using both its endocyclic (pyridine) and exocyclic (amino) nitrogen atoms, resulting in a polymeric structure. mdpi.com This suggests that this compound could similarly form extended networks.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

The preparation of transition metal complexes with substituted aminopyridines is typically straightforward. A general method involves mixing a solution of the ligand with a solution of the desired metal salt, often under mild conditions.

Copper(II) and Silver(I) Complexes: Complexes of Cu(II) and Ag(I) with the related 2-amino-3-methylpyridine have been successfully synthesized. mdpi.com For example, a Cu(II) complex was prepared by reacting the ligand with copper(II) acetate (B1210297) in methanol, while a Ag(I) complex was obtained by mixing the ligand with silver nitrate (B79036) in THF. mdpi.com Similar methods are applicable for this compound.

Nickel(II) and Cobalt(II) Complexes: The synthesis of Ni(II) and Co(II) complexes with various aminopyridine and iminopyridine ligands has been reported, often using metal halides like NiCl₂ or CoCl₂ as precursors. nih.govcyberleninka.ru These reactions typically yield complexes where the ligand coordinates to the metal center.

Zinc(II) and Cadmium(II) Complexes: Zn(II) and Cd(II) complexes with Schiff bases derived from aminopyridines have been prepared and characterized, indicating the feasibility of forming stable complexes with these d¹⁰ metal ions. cyberleninka.ru

Chromium(III) and Ruthenium(II) Complexes: While less common, complexes of Cr(III) and Ru(II) with aminopyridine-type ligands have been investigated, particularly in the context of their biological activity and DNA-binding properties. researchgate.net

The resulting complexes can often be isolated as crystalline solids by slow evaporation of the solvent or by cooling the reaction mixture.

The geometry and stoichiometry of the resulting metal complexes are influenced by the metal-to-ligand ratio, the nature of the metal ion, and the counter-anions present. X-ray crystallography is the definitive method for determining the precise coordination environment.

Coordination Geometries: A variety of geometries have been observed for metal complexes with related aminopyridine ligands. For example, Ag(I) complexes with 2-amino-3-methylpyridine have been found to exhibit distorted trigonal or bent geometries. mdpi.comfigshare.com Copper(II) complexes frequently adopt square planar, square pyramidal, or Jahn-Teller distorted octahedral geometries. nih.govwm.edu Tetrahedral and square-pyramidal geometries are common for Co(II) and Ni(II) complexes. nih.govrsc.org

Stoichiometry: The stoichiometry of the complexes can vary. For instance, 1:2 (metal:ligand) ratios are common, leading to complexes like [M(ligand)₂]ⁿ⁺. In the case of a Ag(I) complex with 2-amino-3-methylpyridine, a 1:2 stoichiometry resulted in a [Ag(ligand)₂]NO₃ formulation. figshare.com However, other stoichiometries can be achieved depending on the reaction conditions and the presence of other coordinating species like solvent molecules or anions.

The following table summarizes typical coordination geometries observed for transition metal complexes with aminopyridine derivatives.

| Metal Ion | Ligand Example | Coordination Geometry | Stoichiometry (Metal:Ligand) |

|---|---|---|---|

| Cu(II) | 3-Aminopyridine | Square Planar | 1:2 |

| Cu(II) | 4-Aminopyridine | Square Pyramidal | 1:3 |

| Ag(I) | 2-Amino-3-methylpyridine | Distorted Trigonal | 1:2 |

| Ag(I) | 2-Amino-3-methylpyridine | Distorted Tetrahedral (polymeric) | 1:1 |

| Cd(II) | 4-Aminopyridine | Octahedral | 1:2 |

| Ni(II) | Iminopyridine derivative | Distorted Trigonal-Bipyramidal | 1:1 |

| Co(II) | Iminopyridine derivative | Tetrahedral | 1:1 |

The ability of this compound derivatives to act as bridging ligands is key to the formation of coordination polymers. These are extended structures where metal ions are linked by organic ligands into one-, two-, or three-dimensional networks.

A notable example from a related system is the Ag(I) complex with 2-amino-3-methylpyridine, which forms a polymeric structure. In this complex, the ligand acts as a bridge between two silver ions through its endocyclic nitrogen and exocyclic amino group. mdpi.com The nitrate anions also participate in bridging between adjacent silver centers, contributing to the stability of the extended network. mdpi.com This precedent strongly suggests that this compound, with its similar arrangement of donor atoms, is a promising candidate for constructing novel coordination polymers with various transition metals. The thioether sulfur could also potentially engage in bridging interactions, further increasing the structural diversity of the resulting polymers. Such materials are of significant interest for their potential applications in areas like catalysis, gas storage, and sensing. researchgate.netscispace.com

Applications in Materials Science and Catalysis

Derivatives of this compound have emerged as versatile compounds with significant potential in materials science and catalysis. Their unique structural features, including the presence of multiple coordination sites (the amino group and the pyridine nitrogen) and the tunable electronic properties of the pyridine ring and the phenylthio substituent, make them attractive candidates for the development of functional materials, as ligands in organometallic catalysis, and as effective corrosion inhibitors.

Development of Functional Materials

The inherent photophysical properties of pyridine derivatives make them a subject of interest in the development of functional materials, particularly in the realm of fluorescent compounds and luminogens. Research into related aminopyridine structures has revealed their potential for applications in sensors and imaging.

Novel pyridine-based fluorescent compounds have been synthesized and investigated for their photophysical and computational properties. beilstein-journals.org Certain derivatives have been shown to exhibit fluorescence in organic solvents. beilstein-journals.org For instance, N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide (B117702) derivatives, which are based on an acceptor-donor-acceptor (A-D-A) system, have demonstrated aggregation-induced emission enhancement (AIEE) properties in aqueous media. beilstein-journals.org This phenomenon, where the aggregation of molecules leads to enhanced fluorescence, is highly desirable for applications in biological imaging and sensing, as it can lead to brighter signals in specific environments. beilstein-journals.org Compounds bearing electron-withdrawing groups have shown significant fluorescence enhancement, in some cases up to 15 times. beilstein-journals.org

Furthermore, the study of 2-amino-3-cyanopyridine (B104079) derivatives has highlighted their potential as fluorescent probes for biological applications. sciforum.net These molecules are characterized by high photostability and molar absorption coefficients, which are excellent features for fluorescence applications. sciforum.net The solvatochromic behavior of these compounds, where the fluorescence spectrum shifts depending on the polarity of the solvent, has also been noted. sciforum.net This property can be exploited for developing sensors that can probe the local environment of a system.

The development of fluorescent molecular sensors from 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives has also been explored for monitoring photopolymerization processes. mdpi.com These sensors have shown high sensitivity in tracking the progress of free-radical and thiol-ene photopolymerization, outperforming some commercially available probes. mdpi.com This application underscores the potential of aminopyridine derivatives in industrial process monitoring and materials characterization.

Table 1: Photophysical Properties of Selected Aminopyridine Derivatives

| Compound Type | Property | Observation | Potential Application |

| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimides | Aggregation-Induced Emission Enhancement (AIEE) | Up to 15-fold fluorescence enhancement in aqueous media. beilstein-journals.org | Biological imaging, sensors |

| 2-amino-3-cyanopyridine derivatives | Solvatochromism | Fluorescence spectrum shifts with solvent polarity. sciforum.net | Environmental sensors |

| 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives | High Sensitivity Fluorescent Probe | Effective in monitoring photopolymerization processes. mdpi.com | Industrial process monitoring |

Ligands in Organometallic Catalysis

The amino-pyridine scaffold is a well-established ligand framework in organometallic catalysis due to its ability to form stable complexes with a variety of transition metals. While specific research on this compound as a ligand in catalysis is emerging, the broader class of amino-pyridines has demonstrated significant catalytic activity in various transformations.

Amino-pyridine iron(II) complexes have been synthesized and characterized for their application in atom transfer radical polymerization (ATRP). umn.edunsf.gov These complexes have been shown to catalyze the polymerization of styrene (B11656) at elevated temperatures. umn.edunsf.gov The steric and electronic properties of the substituents on the amino-pyridine ligand can influence the catalytic activity, suggesting that tuning the ligand structure, such as in this compound, could lead to optimized catalytic performance. umn.edunsf.gov

In the realm of cross-coupling reactions, palladium complexes bearing pyridine-based ligands are of significant interest. The Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds, has been successfully carried out using palladium catalysts with pyridine-based ligands. nih.gov For instance, novel pyridine derivatives have been synthesized via Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst. nih.gov This demonstrates the utility of aminopyridine derivatives as building blocks for more complex molecules and as potential ligands that can influence the outcome of catalytic reactions.

Furthermore, the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, derived from 2-aminomethylpyridine, has been reported for use in sterically hindered Suzuki-Miyaura cross-coupling reactions. rsc.org This highlights the versatility of the aminopyridine core in the design of sophisticated ligands for challenging catalytic transformations. The presence of the phenylthio group in this compound could offer additional steric and electronic handles to fine-tune the properties of such catalytic systems.

Table 2: Catalytic Applications of Aminopyridine-based Ligands

| Catalytic Reaction | Metal | Ligand Type | Substrate |

| Atom Transfer Radical Polymerization (ATRP) | Iron(II) | Amino-pyridine | Styrene umn.edunsf.gov |

| Suzuki-Miyaura Cross-Coupling | Palladium | 5-bromo-2-methylpyridin-3-amine derivative | Arylboronic acids nih.gov |

| Suzuki-Miyaura Cross-Coupling | Palladium | 3-aryl-1-phosphinoimidazo[1,5-a]pyridine | Sterically hindered biaryls rsc.org |

Use as Corrosion Inhibitors in Material Protection

A significant application of this compound derivatives is in the field of material protection, specifically as corrosion inhibitors for mild steel in acidic environments. The presence of nitrogen, sulfur, and a π-electron-rich aromatic system allows these molecules to adsorb onto the metal surface, forming a protective barrier against corrosive agents.

Several studies have investigated the corrosion inhibition efficiency of various 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives on mild steel in 1 M HCl solution. These studies have employed techniques such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to evaluate the performance of these compounds.

One study reported the synthesis of three pyridine derivatives: 2-amino-3,5-dicarbonitrile-4-(4-methoxyphenyl)-6-(phenylthio)pyridine (ADTP I), 2-amino-3,5-dicarbonitrile-4-phenyl-6-(phenylthio) pyridine (ADTP II), and 2-amino-3,5-dicarbonitrile-4-(4-nitrophenyl)-6-(phenylthio) pyridine (ADTP III). The results indicated that all three compounds act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. Among the three, ADTP I exhibited the highest inhibition efficiency of 97.6% at a concentration of 1.22 mmol L⁻¹. The superior performance of ADTP I is attributed to the presence of the electron-donating methoxy (B1213986) group (-OCH3), which enhances the electron density on the molecule and promotes its adsorption onto the steel surface. The order of inhibition efficiency was found to be ADTP I > ADTP II > ADTP III, which correlates with the electronic effects of the substituents on the phenyl ring.

Another investigation focused on three newly synthesized 2,4-diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitriles (DHPCs). The inhibition efficiency of these compounds was also found to be concentration-dependent, with the following order of performance: DHPC-3 > DHPC-2 > DHPC-1. The highest inhibition efficiency was observed for DHPC-3, which contains an electron-releasing hydroxyl (-OH) group. Conversely, the lowest efficiency was seen with DHPC-1, which has an electron-withdrawing nitro (–NO2) group. This again highlights the crucial role of substituent effects on the inhibitory action. Potentiodynamic polarization studies revealed that these DHPCs also function as mixed-type inhibitors. The adsorption of these inhibitors on the mild steel surface was found to obey the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface.

Table 3: Inhibition Efficiency of this compound Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mmol L⁻¹) | Inhibition Efficiency (%) | Method |

| 2-amino-3,5-dicarbonitrile-4-(4-methoxyphenyl)-6-(phenylthio)pyridine (ADTP I) | 1.22 | 97.6 | Potentiodynamic Polarization |

| 2-amino-3,5-dicarbonitrile-4-phenyl-6-(phenylthio) pyridine (ADTP II) | Not specified | - | - |

| 2-amino-3,5-dicarbonitrile-4-(4-nitrophenyl)-6-(phenylthio) pyridine (ADTP III) | Not specified | - | - |

| 2,4-diamino-7-hydroxy-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (DHPC-3) | Not specified | Highest among DHPCs | Weight Loss, Electrochemical Techniques |

| 2,4-diamino-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (DHPC-2) | Not specified | - | Weight Loss, Electrochemical Techniques |

| 2,4-diamino-7-nitro-5-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile (DHPC-1) | Not specified | Lowest among DHPCs | Weight Loss, Electrochemical Techniques |

Conclusion and Future Research Directions

Summary of Key Academic Contributions to 2-Amino-3-phenylthio pyridine (B92270) Research

Direct academic research focusing exclusively on 2-Amino-3-phenylthio pyridine is limited, with much of the available information centered on its synthesis. A known method for its preparation involves the reaction of 3-phenylthiopyridine with sodium amide in dimethylaniline at elevated temperatures prepchem.com. This synthetic route provides a foundational entry point for accessing the molecule, enabling further investigation into its properties and reactivity.

While extensive studies on this specific molecule are not widely documented, the broader context of research on related structures provides valuable insights. For instance, studies on various 3-(phenylthio)pyridines have highlighted their potential as inhibitors of Heat Shock Protein 70 (Hsp70), a key target in cancer therapy nih.gov. This suggests a potential, yet unexplored, avenue for the biological evaluation of this compound. The presence of the amino group at the 2-position could significantly influence its biological activity and interaction with protein targets compared to other 3-phenylthio pyridine derivatives.

Furthermore, the 2-aminopyridine (B139424) core is a well-established pharmacophore found in numerous bioactive compounds. Research on 2-amino-3-cyanopyridine (B104079) derivatives has demonstrated a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties nih.govresearchgate.net. The high reactivity of the 2-amino-3-cyanopyridine scaffold makes it a versatile intermediate in the synthesis of various pharmaceuticals nih.govijpsr.com. This body of work on a closely related scaffold underscores the potential for this compound to serve as a valuable building block in medicinal chemistry.

Table 1: Synthesis of this compound

| Reactants | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-phenylthiopyridine | Sodium amide, Dimethylaniline | 150°-160° C for 6 hours | This compound | prepchem.com |

Emerging Research Avenues in Substituted Pyridine Chemistry

The field of substituted pyridine chemistry is continually evolving, with several emerging research avenues that could encompass the study of this compound.

One significant area is the development of novel methodologies for the functionalization of the pyridine ring. The presence of both an amino and a phenylthio group on the pyridine core of this compound offers multiple sites for further chemical modification. The amino group can act as a nucleophile or be transformed into various other functional groups, while the sulfur atom of the phenylthio group could potentially be oxidized or participate in metal-catalyzed cross-coupling reactions. These potential transformations could lead to a diverse library of derivatives with unique properties.

Another burgeoning research direction is the application of pyridine derivatives in materials science. Terpyridine-based materials, for example, are being explored for their catalytic and optoelectronic properties wiley.com. While this compound is not a terpyridine, the principles of incorporating pyridine units into larger functional materials are well-established. The specific electronic properties conferred by the amino and phenylthio substituents could make this compound an interesting building block for novel organic semiconductors or ligands for metal complexes with catalytic activity. Theoretical investigations into pyridine derivatives as high-energy materials also represent a novel research frontier researchgate.net.

Finally, the exploration of isosteric replacements in drug design is a consistently important theme. The phenylthio group in this compound can be considered an isostere of other functionalities, and understanding its influence on the pharmacokinetic and pharmacodynamic properties of the molecule could inform the design of new therapeutic agents.

Potential for Novel Chemical Transformations and Material Development

The unique arrangement of functional groups in this compound opens up possibilities for novel chemical transformations. The adjacent amino and phenylthio groups could participate in cyclization reactions to form fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are known to have diverse biological activities nih.gov. The synthesis of such fused systems often involves intramolecular cyclization of appropriately substituted pyridines.

In the realm of material development, the incorporation of sulfur-containing heterocycles is a known strategy for creating materials with interesting electronic properties. The phenylthio group in this compound could facilitate self-assembly processes or influence the packing of molecules in the solid state, which are crucial factors in the performance of organic electronic materials. Furthermore, the amino group provides a handle for polymerization or grafting onto surfaces, allowing for the creation of functional polymers and surface coatings. The development of perfluoropyridine-based materials for applications in polymers and material science also highlights the versatility of the pyridine scaffold in creating advanced materials mdpi.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-3-phenylthio pyridine, and how can reaction conditions be systematically optimized?

- Methodology:

- Start with nucleophilic substitution or cross-coupling reactions, leveraging protocols for analogous 3-substituted pyridines (e.g., 2-Amino-3-cyanopyridines) .

- Optimize parameters (temperature, solvent, catalyst) using response surface methodology (RSM) or Plackett-Burman designs, as demonstrated in sulfation studies of pyridine derivatives .

- Monitor reaction progress via HPLC or LC-MS, referencing purity standards from NIST databases .

Q. How can researchers ensure the purity and stability of this compound during synthesis and storage?

- Methodology:

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization, as described for 2-Amino-3-hydroxypyridine .

- Assess stability under inert atmospheres (N₂/Ar) and controlled temperatures (4°C), aligning with storage guidelines for trifluoromethyl-pyridines .

- Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- Methodology:

- Use FT-IR to confirm functional groups (e.g., -NH₂, C-S bond) and UV-Vis for electronic transitions .

- Perform X-ray crystallography for solid-state structure elucidation, referencing protocols for halogenated pyridines .

- Analyze thermal stability via TGA/DSC, as applied to methylpyridines .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the reactivity and interaction mechanisms of this compound in catalytic systems?

- Methodology:

- Model charge transfer and frontier molecular orbitals (HOMO/LUMO) using Gaussian or ORCA software, as shown for pyridine-based corrosion inhibitors .

- Simulate adsorption energies on metal surfaces (e.g., Fe, Cu) to predict catalytic activity or inhibition efficiency .

- Validate computational results with experimental electrochemical data (e.g., polarization curves) .

Q. What strategies resolve contradictions in reported sulfonation or halogenation outcomes for this compound derivatives?

- Methodology:

- Conduct sensitivity analysis using Design of Experiments (DoE) to identify critical variables (e.g., reagent ratios, temperature) .

- Compare regioselectivity trends with sulfonation mechanisms of pyridine (3-position preference due to resonance stabilization) .

- Replicate conflicting studies under controlled conditions, isolating factors like trace moisture or catalyst impurities .

Q. How can researchers design bioactivity assays for this compound while minimizing false positives in cytotoxicity screening?

- Methodology:

- Use orthogonal assays (e.g., MTT, apoptosis markers) to cross-validate anticancer activity, as applied to (+)-nopinone-based pyridines .

- Include negative controls (e.g., pyridine backbone without substituents) to distinguish scaffold-specific effects .

- Apply cheminformatics tools (e.g., molecular docking) to predict binding affinity with target proteins .

Data Contradiction & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodology:

- Implement statistical process control (SPC) charts to track critical quality attributes (CQAs) like yield and purity .

- Characterize impurities via LC-MS/MS and assign structures using fragmentation patterns .

- Collaborate with analytical labs to standardize protocols, referencing NIST’s guidelines for data integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.